

Spectroscopic Analysis of N-Methylated Quinoxalines: A Comparative Guide for Structural Confirmation

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Compound of Interest

Compound Name: *N*6-methylquinoxaline-5,6-diamine

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For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. N-methylated quinoxalines, a class of compounds with significant biological activity, require rigorous characterization. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of these molecules, complete with experimental data and protocols.

Comparative Spectroscopic Data

The location of the methyl group on one of the nitrogen atoms in the quinoxaline ring system induces characteristic changes in the spectroscopic data, which allows for its definitive identification. Below is a summary of expected data for a model compound, 1-methylquinoxalin-2(1H)-one, compared to its non-methylated parent, quinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The presence and position of the N-methyl group are clearly indicated in both ^1H and ^{13}C NMR spectra.

Table 1: Comparative ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Assignment	Quinoxalin-2(1H)-one Chemical Shift (δ , ppm)	1-Methylquinoxalin-2(1H)-one Chemical Shift (δ , ppm)	Key Observations for N-Methylation
N-CH ₃	-	~3.5 (singlet, 3H)	Appearance of a distinct singlet, highly indicative of the methyl group attached to nitrogen.[1]
Aromatic Protons	7.20 - 8.10 (multiplets)	7.30 - 8.20 (multiplets)	Slight shifts in the aromatic region due to the electronic effect of the N-methyl group.

| N-H | ~12.5 (broad singlet) | - | Disappearance of the acidic N-H proton signal confirms N-substitution. |

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment	Quinoxalin-2(1H)-one Chemical Shift (δ , ppm)	1-Methylquinoxalin-2(1H)-one Chemical Shift (δ , ppm)	Key Observations for N-Methylation
N-CH ₃	-	~28-35	A new signal appears in the aliphatic region, characteristic of an N-methyl carbon. [2]
C=O	~155	~154	Carbonyl carbon shift is minimally affected.

| Aromatic Carbons | 115 - 140 | 116 - 141 | Minor shifts in aromatic carbon signals reflect the altered electronic environment.[3][4] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Table 3: Comparative Mass Spectrometry Data (Electron Ionization, EI)

Compound	Molecular Formula	Molecular Weight	Key Fragment Ions (m/z)	Interpretation of Fragmentation
Quinoxalin-2(1H)-one	C ₈ H ₆ N ₂ O	146.15	146 (M ⁺), 118, 91	Molecular ion peak corresponds to the formula. Fragmentation involves loss of CO.

| 1-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | 160 (M⁺), 145, 132, 117 | Molecular ion peak confirms the addition of a methyl group.[5] A characteristic loss of the methyl radical (M-15) is a strong indicator of methylation.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Comparative FT-IR Data (cm⁻¹)

Functional Group	Quinoxalin-2(1H)-one	1-Methylquinoxalin-2(1H)-one	Key Observations for N-Methylation
N-H Stretch	~3400 (broad)	-	Disappearance of the N-H stretching band.
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	Largely unchanged.
C-H Stretch (Aliphatic)	-	~2950-2850	Appearance of C-H stretching bands for the methyl group.
C=O Stretch	~1660	~1665	The carbonyl stretch remains prominent. [5]

| C=N/C=C Stretch (Aromatic) | ~1610-1450 | ~1610-1450 | Aromatic ring vibrations are retained.[\[7\]](#) |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data.

General Sample Preparation

- **Compound Purity:** Ensure the N-methylated quinoxaline derivative is of high purity (>95%), as confirmed by chromatography (TLC, HPLC, or LC-MS). Impurities can complicate spectral interpretation.
- **Solvent Selection:** Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for MS and IR analysis.

Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set a spectral width of -2 to 12 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire at least 16 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Set a spectral width of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A relaxation delay of 2-5 seconds is recommended.
 - Acquire several hundred to a few thousand scans, depending on the sample concentration.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[\[1\]](#)[\[8\]](#)

Protocol for Mass Spectrometry (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
- GC Separation:
 - Inject 1 μL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
 - Use a temperature program that effectively separates the compound from any residual solvent or impurities (e.g., ramp from 100°C to 250°C at 10°C/min).[\[9\]](#)
- MS Detection:

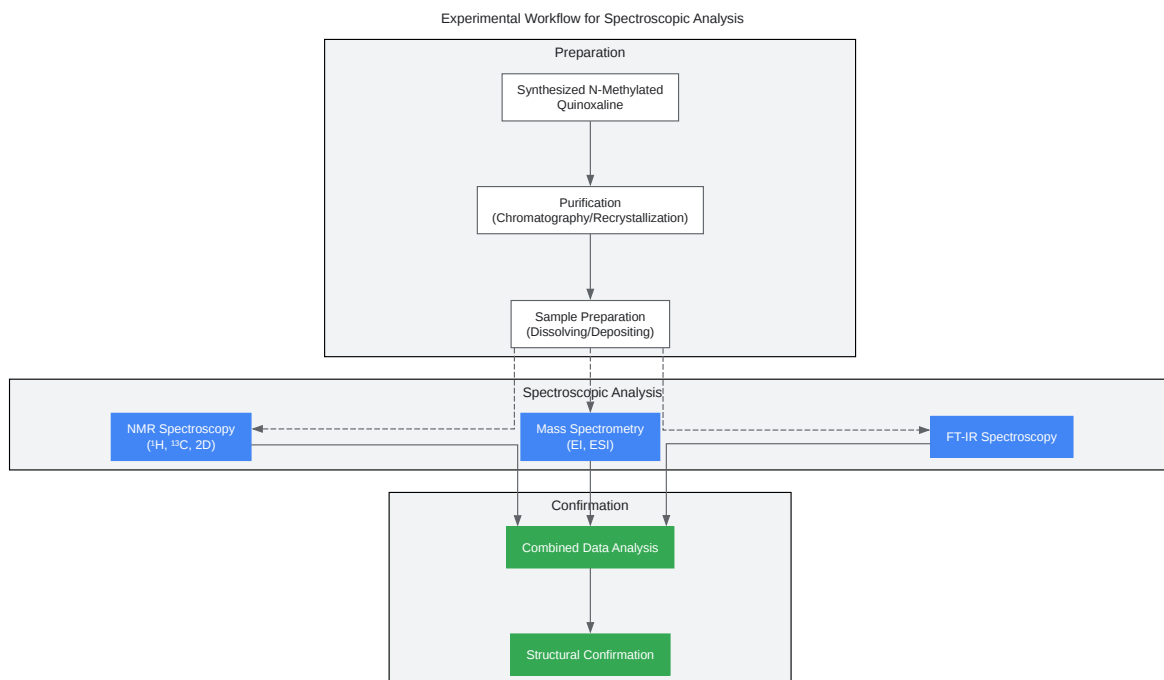
- Use a standard electron ionization (EI) energy of 70 eV.
- Scan a mass range (m/z) from 40 to 400 amu.
- The ion source temperature should be maintained around 230°C.
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the major fragment ions to propose a fragmentation pathway.[\[6\]](#)

Protocol for FT-IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Data Acquisition:
 - Record the spectrum from 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean ATR crystal before running the sample.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.[\[10\]](#)

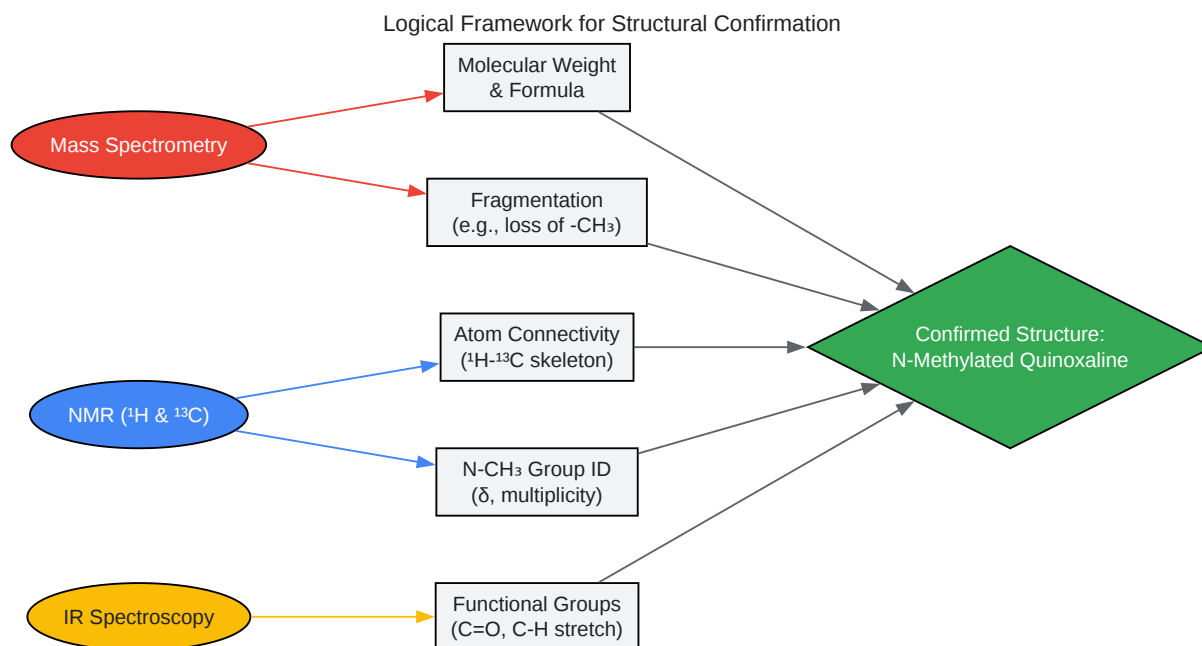
Visualization of Workflows

Visualizing the analytical process can help in planning and executing the structural confirmation of N-methylated quinoxalines.



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Caption: General workflow for the structural analysis of N-methylated quinoxalines.



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Caption: Convergence of data from multiple spectroscopic techniques for structural confirmation.

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